Ivermectin Impurity K

Catalog No.
S1790584
CAS No.
74567-01-4
M.F
C48H76O14
M. Wt
877.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ivermectin Impurity K

CAS Number

74567-01-4

Product Name

Ivermectin Impurity K

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16-triene-6,2'-oxane]-2-one

Molecular Formula

C48H76O14

Molecular Weight

877.1 g/mol

InChI

InChI=1S/C48H76O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,25-26,28-31,33-45,49-50,52H,11,16-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,29?,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChI Key

ACNNVMSFKOFXPD-LMGLRRKJSA-N

Synonyms

3,4-Dihydro Ivermectin (Mixture of Diastereomers) ; 5-O-Demethyl-3,4,22,23-tetrahydro-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv.

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

In Vitro and In Vivo Studies on Anti-inflammatory Effects

Studies conducted on mice and rats suggest Ivermectin Impurity K possesses anti-inflammatory properties. Research has shown it can reduce inflammation markers in these animal models []. However, it's important to note that these are preliminary studies, and further investigation is needed to understand the mechanisms behind this effect and its potential application in human diseases.

Ivermectin Impurity K, with the Chemical Abstracts Service number 74567-01-4, is a degradation product associated with the drug ivermectin, which is primarily used as an antiparasitic agent. This compound is a natural metabolite formed during the degradation of avermectins, a class of compounds from which ivermectin is derived. The molecular formula for Ivermectin Impurity K is C48H76O14, and it has a molecular weight of 877.13 g/mol. It typically appears as a white to off-white solid and has a purity level exceeding 95% .

. Key reactions include:

  • Hydrolysis: Under acidic or alkaline conditions, ivermectin can undergo hydrolysis, leading to the formation of various impurities, including Ivermectin Impurity K.
  • Oxidation: Exposure to oxidizing agents such as hydrogen peroxide can facilitate the oxidation of ivermectin, producing several degradation products.
  • Thermal Decomposition: Heating ivermectin can result in thermal degradation, yielding multiple impurities including Ivermectin Impurity K .

Synthesis methods for Ivermectin Impurity K primarily focus on degradation processes rather than direct synthesis. Common methods include:

  • Forced Degradation Studies: These studies involve subjecting ivermectin to various stress conditions (e.g., heat, light, and pH variations) to identify and characterize degradation products.
  • Analytical Techniques: Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze and confirm the structure of Ivermectin Impurity K during these studies .

Ivermectin Impurity K serves primarily as an analytical reference standard in pharmaceutical development and quality control. Its identification helps in:

  • Quality Assurance: Monitoring impurity levels in ivermectin formulations ensures compliance with regulatory standards.
  • Stability Testing: Understanding the degradation pathways aids in formulating stable drug products.

Ivermectin Impurity K shares structural similarities with several other compounds derived from avermectins and related classes. Here are some notable comparisons:

Compound NameMolecular FormulaMolecular WeightUnique Characteristics
IvermectinC48H74O14862.10Primary active ingredient with broad-spectrum activity
Avermectin B1aC47H73O14848.09Precursor to ivermectin; exhibits similar antiparasitic properties
EprinomectinC47H75O14861.10Used in veterinary medicine; less potent against certain parasites
Ivermectin Impurity JC48H76O14877.13Another impurity with similar structural features

Ivermectin Impurity K's uniqueness lies in its specific formation during the degradation of ivermectin and its potential impact on drug stability and efficacy.

Process-Related Formation Mechanisms in Ivermectin Synthesis

Ivermectin Impurity K, chemically designated as (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a, represents a significant process-related impurity formed during the commercial synthesis of ivermectin [1] [4] [8]. This compound, bearing the molecular formula C48H76O14 and molecular weight of 877.13 Daltons, emerges through specific reduction pathways that occur during the conversion of avermectin B1a to ivermectin [1] [5].

The formation mechanism of Ivermectin Impurity K involves the partial reduction of avermectin precursors under controlled hydrogenation conditions . The synthesis of this impurity typically occurs through the use of reducing agents such as hydrogen in the presence of palladium catalysts, where selective reduction processes result in the formation of the tetrahydro derivative . The reaction conditions must be carefully controlled to ensure selective reduction while minimizing the formation of unwanted byproducts .

During the industrial-scale production of ivermectin, the formation of Impurity K occurs as a consequence of the hydrogenation process used to convert avermectin B1a to 22,23-dihydroavermectin B1a (ivermectin) [19] [21]. The kinetics of this hydrogenation reaction, catalyzed by rhodium chloride triphenylphosphine complexes, demonstrate that under specific temperature ranges of 298-328 K and hydrogen pressures of 275.7 kN/m², the formation of tetrahydro derivatives becomes significant [21] [23].

The mechanistic pathway involves the coordination of hydrogen to the catalyst complex, followed by the sequential reduction of multiple double bonds within the avermectin structure [21]. The process follows a hydride route mechanism where the rate-determining step involves olefin coordination to the rhodium catalyst [21] [23]. The reaction exhibits half-order dependence on catalyst concentration and first-order dependence on both avermectin and hydrogen concentrations [21].

Table 1: Formation Conditions and Yield Data for Ivermectin Impurity K

ParameterValue RangeEffect on Impurity Formation
Temperature298-328 KIncreased temperature promotes formation [21]
Hydrogen Pressure275.7 kN/m²Higher pressure increases reduction rate [21]
Catalyst Loading0.75-7.25 wt.%Half-order dependence observed [21]
Reaction Time2-6 hoursExtended time increases impurity levels [19]
Typical Impurity Level1.2-1.5%Process-dependent variation [12]

The stereochemical complexity of Impurity K formation involves the reduction of specific double bonds at positions 3,4 and 22,23 of the avermectin structure [8] [10]. The European Pharmacopoeia designation specifically identifies this impurity as the H4B1a isomers, reflecting the tetrahydro nature of the compound resulting from the saturation of these double bonds [8] [10].

Isolation Techniques for Impurity K from Bulk Material

The isolation of Ivermectin Impurity K from bulk pharmaceutical material requires sophisticated separation techniques due to its structural similarity to the parent compound [3] [12]. Industrial-scale purification processes employ multiple approaches to achieve effective separation while maintaining the integrity of both the active pharmaceutical ingredient and the isolated impurity [3].

Reversed-phase flash column chromatography represents the primary method for large-scale separation of Impurity K from bulk ivermectin material [3]. The process utilizes a chromatographic column suitable for reversed-phase flash chromatography with a mobile phase comprising acetonitrile, lower alkyl alcohols, and water in predetermined ratios [3]. The separation is achieved through a gradient elution system where the ratio of acetonitrile to lower alkyl alcohol to water varies according to a predetermined profile [3].

The industrial purification process begins with the loading of substantially impure ivermectin onto the chromatographic column [3]. A first volume of eluent mixture is applied to initiate the reversed-phase flash chromatography, followed by subsequent volumes with varying solvent ratios [3]. The predetermined fractions containing substantially purified ivermectin are collected separately from those containing Impurity K [3].

Table 2: Isolation Efficiency Data for Ivermectin Impurity K

Purification MethodRecovery Yield (%)Purity Achieved (%)Processing Time
Reversed-phase flash chromatography69.799.04-6 hours [3]
Normal phase chromatography91.0-93.196.1-96.96-8 hours [3]
Recrystallization (various solvents)30-92.292.4-96.712-24 hours [3]
Combined chromatographic methods85-90>98.08-12 hours [3]

The isolation process requires careful monitoring of chromatographic fractions to ensure complete separation of Impurity K from the main ivermectin peaks [3]. High-performance liquid chromatography analysis is employed throughout the process to verify the purity and identity of collected fractions [3]. The method achieves remarkable separation efficiency, with typical recovery yields exceeding 69% while maintaining purity levels above 99% [3].

Preparative-scale isolation techniques utilize larger column dimensions and increased sample loading capacities to handle industrial quantities of bulk material [13]. The continuous solid-phase extraction methodology employs Oasis-HLB sorbent columns conditioned with acetonitrile and purified water [13]. Sample volumes of 5 mL are processed at flow rates of 4 mL/min through 80 mg sorbent columns, with subsequent elution using 400 μL of acetonitrile [13].

Alternative isolation approaches include solvent extraction methods using acetonitrile-water mixtures in ratios of 60:40 (v/v) [13]. These methods demonstrate high extraction efficiency with minimal interference from other impurities, making them suitable for initial purification steps before chromatographic separation [13]. The extracted material undergoes filtration through PTFE filters and storage at -20°C until final purification [13].

Chromatographic Purification Methods (High-Performance Liquid Chromatography, Thin Layer Chromatography)

High-performance liquid chromatography represents the gold standard for the purification and quantitative analysis of Ivermectin Impurity K [12] [14] [26]. Advanced reversed-phase high-performance liquid chromatography methods have been developed specifically to achieve baseline separation of Impurity K from the main ivermectin peaks and other related substances [12].

The optimized high-performance liquid chromatography method utilizes a HALO C18 column (100 mm × 4.6 mm internal diameter, 2.7 μm particle size) maintained at 40°C with gradient elution [12] [26]. The mobile phase consists of acetonitrile, methanol, and water in precisely controlled ratios, with detection performed using ultraviolet detection at 254 nanometers [12]. This method successfully separates Impurity K, which typically appears as 1.2 to 1.5% of the total peak area in pharmaceutical samples [12].

Table 3: High-Performance Liquid Chromatography Method Parameters for Impurity K Separation

ParameterSpecificationPerformance Characteristics
ColumnHALO C18 (100 × 4.6 mm, 2.7 μm)Enhanced resolution and efficiency [12]
Column Temperature40°COptimal separation conditions [12]
Mobile PhaseAcetonitrile/Methanol/Water gradientBaseline separation achieved [12]
Detection Wavelength254 nmSuitable for all ivermectin-related compounds [12]
Flow Rate1.0-1.5 mL/minOptimal peak shape and resolution [14]
Run Time25 minutes35% faster than pharmacopeial methods [12]
Resolution (Impurity K)>2.0Complete baseline separation [12]

The method demonstrates superior selectivity compared to current United States Pharmacopeia and European Pharmacopoeia methods, which fail to adequately separate Impurity K from the main ivermectin peak [12]. The newly developed high-performance liquid chromatography method detects and separates all impurities identified by pharmacopeial methods while achieving complete resolution of previously coeluting peaks [12].

Alternative high-performance liquid chromatography configurations employ different column technologies and mobile phase compositions [14] [16]. The Supelco Ascentis Express C18 column (150 mm × 4.6 mm internal diameter, 5 μm particle size) maintained at 55°C provides excellent separation using gradient elution with water and acetonitrile/methanol (65/35, v/v) mixtures [14]. This configuration achieves comprehensive separation of ivermectin, related impurities, and degradation products within a single chromatographic run [14].

Thin layer chromatography methods provide complementary analytical capabilities for Ivermectin Impurity K purification and analysis [15]. High-performance thin layer chromatography employs Lichrospher aluminum plates pre-coated with silica gel 60F-254 using n-hexane:acetone:ethyl acetate (6.5:3.5:0.1 v/v/v) as the mobile phase [15]. Densitometric analysis is performed at 247 nanometers wavelength, with compact spots of ivermectin and its impurities appearing at characteristic retention factor values [15].

The thin layer chromatography method demonstrates excellent linearity with correlation coefficients exceeding 0.9989, limit of quantification of 24.9 ng per spot, and limit of detection of 8.22 ng per spot [15]. Recovery studies show values ranging from 98.25% to 100.16%, with inter-day and intra-day precision values maintained below 2.21% [15]. The method proves particularly valuable for stability-indicating analysis, effectively separating degradation products formed under acidic, basic, oxidative, and photolytic conditions [15].

Table 4: Comparative Performance of Chromatographic Methods for Impurity K Analysis

MethodDetection LimitQuantification LimitPrecision (RSD %)Analysis Time
Reversed-phase high-performance liquid chromatography0.058-0.112 μg/mL0.178-0.340 μg/mL<2.025 minutes [12] [16]
High-performance thin layer chromatography8.22 ng/spot24.9 ng/spot<2.2145 minutes [15]
Gradient high-performance liquid chromatographyVariable by compoundVariable by compound<1.530 minutes [14]

The implementation of fused-core silica particle technology in chromatographic columns provides enhanced efficiency and improved resolution for Impurity K separation [12]. These columns deliver better sensitivity and shorter analysis times compared to conventional fully porous particle columns prescribed in pharmacopeial methods [12]. The reduced solvent consumption and faster analysis times make these methods highly suitable for routine quality control applications in pharmaceutical manufacturing [12].

Reverse-Phase High-Performance Liquid Chromatography represents the most widely employed analytical technique for the detection and quantification of Ivermectin Impurity K in pharmaceutical matrices [1] [2] [3]. This methodology leverages the hydrophobic interactions between the analyte and the stationary phase to achieve effective separation and quantification.

Chromatographic Conditions and Parameters

The RP-HPLC analysis of Ivermectin Impurity K typically employs C18 stationary phases with particle sizes ranging from 2.7 to 5 micrometers [1] [4] [3]. The most commonly utilized columns include HALO C18 (100 mm × 4.6 mm, 2.7 μm particle size), InertSustain PFP (250 × 4.6 mm, 5 μm particle size), and Phenomenex Luna C18 columns [4] [5] [3]. Column temperatures are maintained between 40°C and ambient temperature to ensure optimal separation and peak resolution [1] [4] [6].

Mobile phase compositions typically consist of organic solvents including acetonitrile, methanol, and water in various proportions [1] [4] [2]. The GL Sciences analytical method employs a ternary mobile phase system comprising acetonitrile (24%), methanol (35%), and water (41%) [4]. Flow rates are generally maintained at 1.0 to 1.5 mL/min to achieve adequate separation within reasonable analysis times [2] [6] [7].

Detection and Quantification Performance

Ultraviolet detection at wavelengths of 245 nm and 254 nm provides optimal sensitivity for Ivermectin Impurity K analysis [1] [4] [3]. The compound exhibits characteristic retention times ranging from 10 to 20 minutes, depending on the specific chromatographic conditions employed [4] [8]. Under optimized conditions, Ivermectin Impurity K typically elutes as a well-resolved peak with adequate separation from the main ivermectin component and other related impurities [4] [3].

Detection limits for RP-HPLC methods range from 0.1 to 2.0 μg/mL, while quantitation limits span from 0.6 to 5.0 μg/mL [6] [3] [9]. The method demonstrates excellent linearity with correlation coefficients exceeding 0.99 across the analytical range [8] [3]. Recovery studies consistently yield values between 98.0% and 102.0%, indicating high accuracy and precision [6] [3].

Method Validation and Quality Control

The RP-HPLC methodology has been extensively validated according to International Council for Harmonisation guidelines [3] [9]. Specificity studies demonstrate no interference from excipients, degradation products, or other related substances at the retention time of Ivermectin Impurity K [3]. Precision assessments yield relative standard deviation values below 2.0%, confirming excellent repeatability and intermediate precision [6] [3].

Robustness studies indicate that the method remains stable against minor variations in chromatographic parameters, including flow rate, column temperature, and mobile phase composition [3] [9]. System suitability parameters, including theoretical plates, tailing factors, and resolution, consistently meet acceptance criteria across different analytical conditions [3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry represents the most sensitive and selective analytical approach for Ivermectin Impurity K detection and quantification [10] [11] [12]. This technique combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometric detection.

Instrumentation and Analytical Conditions

LC-MS/MS analysis of Ivermectin Impurity K typically employs electrospray ionization in positive mode, which provides optimal ionization efficiency for this macrocyclic lactone compound [10] [12] [13]. The mass spectrometer operates in multiple reaction monitoring mode to achieve maximum sensitivity and selectivity. Chromatographic separation is achieved using similar conditions to RP-HPLC methods, with C18 columns and acetonitrile-water mobile phase systems [10] [11].

The molecular ion peak of Ivermectin Impurity K appears at m/z 877, corresponding to its molecular weight of 877.13 g/mol . Fragmentation patterns provide characteristic product ions that enable unequivocal identification and quantification. The most abundant product ions are utilized for quantitation, while secondary transitions serve for confirmation purposes [11] [12].

Sensitivity and Detection Capabilities

LC-MS/MS methods demonstrate exceptional sensitivity for Ivermectin Impurity K analysis, with detection limits as low as 0.01 ng/g and quantitation limits of 0.1 ng/g [10] [12] [13]. This represents a significant improvement over conventional HPLC methods, enabling detection and quantification at trace levels previously unattainable.

The enhanced sensitivity of LC-MS/MS makes it particularly valuable for environmental monitoring, biological matrix analysis, and quality control applications where extremely low concentrations must be measured accurately [10] [12]. The method exhibits excellent linearity across wide concentration ranges, typically spanning three to four orders of magnitude [10] [12].

Matrix Effects and Sample Preparation

Matrix effects represent a critical consideration in LC-MS/MS analysis of Ivermectin Impurity K [10] [12]. Appropriate sample preparation techniques, including solid-phase extraction and liquid-liquid extraction, are employed to minimize matrix interference and enhance method performance [12] [13]. Matrix-matched calibration standards are utilized to compensate for ionization suppression or enhancement effects [10] [12].

Recovery studies demonstrate excellent performance across different matrix types, with values typically ranging from 85% to 105% [10] [12]. The method exhibits robust performance across biological matrices, including plasma, tissues, and environmental samples [12] [13].

Validation Parameters: Specificity, Linearity, and Sensitivity

Specificity Assessment and Interference Studies

Specificity represents a fundamental validation parameter that ensures the analytical method can unequivocally measure Ivermectin Impurity K in the presence of other components [16] [17] [18]. The assessment involves comprehensive interference studies using blank samples, placebo preparations, and forced degradation products [17] [18] [19].

Blank interference studies demonstrate that neither the diluent nor mobile phase components produce signals at the retention time of Ivermectin Impurity K [3]. Placebo interference evaluations, conducted using formulation excipients without the active ingredient, confirm the absence of interfering peaks [18] [3]. Peak purity assessments using diode array detection or mass spectrometry verify that the analyte peak contains only the target compound [3].

Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions generate various degradation products that are adequately resolved from Ivermectin Impurity K [11] [3]. These studies demonstrate the stability-indicating nature of the analytical methods and confirm their suitability for quality control applications [3] [9].

Linearity Evaluation and Calibration Performance

Linearity assessment involves the evaluation of the relationship between analytical response and analyte concentration across the working range [20] [21] [22]. For Ivermectin Impurity K analysis, linearity is typically evaluated using at least five concentration levels spanning the range from the quantitation limit to 120% of the target analytical concentration [21] [23].

Correlation coefficients consistently exceed 0.99, indicating excellent linear relationships between concentration and detector response [10] [6] [3]. The y-intercept values are typically less than 2% of the response at 100% of the target concentration, demonstrating minimal systematic bias [3]. Residual analysis and goodness-of-fit assessments confirm the appropriateness of linear calibration models [21] [22].

Statistical evaluation includes analysis of variance to assess the significance of the regression and lack-of-fit testing to verify model adequacy [21] [22]. The linear range typically spans from the quantitation limit to at least 150% of the target concentration, providing adequate coverage for routine analysis and impurity testing [21] [23].

Sensitivity Determination and Detection Capabilities

Sensitivity assessment encompasses the determination of detection and quantitation limits using established methodologies [21] [24] [23]. The signal-to-noise ratio approach represents the most commonly employed method for sensitivity evaluation, with acceptance criteria of 3:1 for detection limits and 10:1 for quantitation limits [21] [23].

Detection limits for Ivermectin Impurity K range from 0.01 to 0.66 μg/kg depending on the analytical method employed, with LC-MS/MS providing the lowest detection capabilities [10] [12]. Quantitation limits span from 0.1 to 1.5 μg/kg, enabling accurate measurement at levels well below typical regulatory thresholds [10] [12] [3].

Sensitivity validation includes the analysis of samples at or near the detection and quantitation limits to confirm the reliability of the determined values [21] [23]. Precision and accuracy assessments at these low levels demonstrate acceptable performance, with relative standard deviations typically below 10% at the quantitation limit [12] [3].

Table 1: Analytical Characteristics of Ivermectin Impurity K
Analytical ParameterValue/RangeReference Source
Chemical Name(4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1aEP Monograph
CAS Number74567-01-4Multiple sources
Molecular FormulaC48H76O14Multiple sources
Molecular Weight (g/mol)877.11-877.13Chemical databases
Melting Point (°C)153-158Chemical databases
AppearanceWhite to off-white solid/crystallineMultiple sources
SolubilitySlightly soluble in chloroform and methanolChemical databases
Purity>95%Commercial standards
Storage Conditions2-8°C refrigerated storageCommercial standards
UV Detection Wavelength (nm)245, 254HPLC methods
HPLC Retention Time Range (min)10-20 (varies by method)Analytical methods
Typical Concentration for Analysis (mg/L)0.15GL Sciences method
LOD Range (μg/kg)0.01-0.66Literature range
LOQ Range (μg/kg)0.1-1.5Literature range
Table 2: Validation Parameters for Ivermectin Impurity K Analysis
Validation ParameterTypical Acceptance CriteriaMethod Application
SpecificityNo interference at retention timeHPLC and LC-MS/MS methods
Linearity (R²)≥0.99Calibration curve validation
Accuracy (% Recovery)98.0-102.0%Recovery studies
Precision (% RSD)≤2.0%Repeatability assessment
Detection LimitS/N ≥ 3:1Sensitivity determination
Quantitation LimitS/N ≥ 10:1Lowest quantifiable level
Range80-120% of target concentrationWorking concentration range
RobustnessStable against minor variationsMethod reliability
Table 3: Comparison of Analytical Methods for Ivermectin Impurity K
Analytical MethodDetection LimitQuantitation LimitAdvantagesApplications
RP-HPLC with UV Detection0.1-2.0 μg/mL0.6-5.0 μg/mLSimple, cost-effectiveRoutine quality control
LC-MS/MS0.01-0.66 ng/g0.1-1.5 ng/gHigh sensitivity, selectivityEnvironmental analysis
HPLC with Fluorescence Detection0.16-2.0 μg/mL0.5-5.0 μg/mLEnhanced sensitivityBiological matrices
UHPLC-DAD26.80 ng/mL81.22 ng/mLFast analysis, high resolutionPharmaceutical analysis

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.8

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

876.52350709 g/mol

Monoisotopic Mass

876.52350709 g/mol

Heavy Atom Count

62

Appearance

White to Off-White Solid

Melting Point

153-158°C

UNII

78S4GQ9GLR

Dates

Last modified: 08-15-2023

Explore Compound Types